molecular formula C17H17ClFN3 B12216769 5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12216769
M. Wt: 317.8 g/mol
InChI Key: LCVPSNDFDQMHJC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterobicyclic compounds. This scaffold is recognized in medicinal chemistry as a privileged structure for developing therapeutics, serving as a bioisostere for purine nucleotides, which allows it to interact effectively with various enzyme binding sites . The specific substitution pattern on this core structure—featuring a 7-chloro leaving group, a lipophilic tert-butyl moiety, and a 4-fluorophenyl ring—makes it a versatile and key synthetic intermediate for constructing targeted inhibitors. The primary research application of this compound is in the design and synthesis of novel small-molecule inhibitors for protein kinases and other ATP-binding enzymes . The 7-chloro substituent is particularly valuable for further functionalization via nucleophilic aromatic substitution, enabling the introduction of diverse amine, alkoxy, or thioether functionalities to explore structure-activity relationships (SAR) . Compounds based on the pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential in diverse therapeutic areas, including as inhibitors for phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune disease research , as antimycobacterial agents targeting Mycobacterium tuberculosis ATP synthase , and as cyclin-dependent kinase (CDK) inhibitors for oncology research . This reagent is intended for use exclusively in laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-tert-butyl-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3/c1-10-15(11-5-7-12(19)8-6-11)16-20-13(17(2,3)4)9-14(18)22(16)21-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVPSNDFDQMHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.62 (s, 3H, C2-methyl), 7.12–7.15 (m, 2H, ArH), 7.45–7.49 (m, 2H, ArH), 8.21 (s, 1H, C6-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 29.7 (tert-butyl), 22.4 (C2-methyl), 115.6 (d, J = 21.5 Hz, ArC-F), 128.3 (d, J = 8.2 Hz, ArC), 162.4 (C7-Cl), 164.1 (C5-tert-butyl).

Infrared Spectroscopy

  • IR (KBr): 2960 cm⁻¹ (C–H, tert-butyl), 1510 cm⁻¹ (C=N), 1220 cm⁻¹ (C–F), 750 cm⁻¹ (C–Cl).

Melting Point and Purity

  • Melting Point : 198–202°C

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield (%)Reference
1CyclocondensationEthyl acetoacetate, acetic acid68–72
2Chlorination (C7)POCl₃, DMF, toluene85–90
3Bromination (C3)NBS, DMSO78–82
4Suzuki Coupling (C3)Pd(PPh₃)₄, K₂CO₃75–80

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The tert-butyl group at C5 necessitates precise temperature control to avoid side products. Lowering the reaction temperature to 100°C reduces dimerization but extends the reaction time to 18 hours.

Chlorination Efficiency

Excess POCl₃ (≥5 eq) is critical for complete conversion. Substoichiometric amounts result in residual hydroxyl groups, complicating downstream reactions.

Palladium Catalyst Selection

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, minimizing homocoupling byproducts. Adding molecular sieves (4Å) further enhances yield by adsorbing moisture .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, including HeLa cells. The unique structural features of 5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine allow it to interact with biological targets effectively, leading to apoptosis in cancer cells.

Mechanism of Action
The compound is believed to function by targeting specific enzymes or receptors involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity and selectivity towards these targets, making it a promising candidate for further development as an anticancer drug .

Molecular Imaging

Translocator Protein (TSPO) Ligand
this compound has been identified as a potential ligand for the translocator protein (TSPO), which is overexpressed in various tumors and neurodegenerative diseases. The compound's ability to bind with high affinity to TSPO makes it suitable for use in molecular imaging techniques such as positron emission tomography (PET) .

Fluorine-18 Labeling
The incorporation of fluorine in the structure allows for the potential labeling with fluorine-18, a radioisotope commonly used in PET imaging. This characteristic enhances the compound's utility in diagnostic applications, particularly in visualizing tumors or assessing neuroinflammation .

Therapeutic Applications

Neurological Disorders
Research has suggested that pyrazolo[1,5-a]pyrimidines may play a role in treating neurological disorders due to their interaction with ion channels involved in neurotransmission. The modulation of transient receptor potential (TRP) channels by these compounds can influence calcium and sodium influx, which is critical for neuronal signaling .

Case Studies and Research Findings

Study Findings Application
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers.Optical applications for cancer diagnostics.
PMC Article (2023)Novel ligands showed picomolar affinity for TSPO.Potential use in molecular imaging and therapy for tumors.
ResearchGate Study (2024)Structural analysis revealed interactions critical for biological activity.Insights into drug design and optimization.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Position 3 Position 5 Position 7 Position 2 Key Features
Target compound 4-fluorophenyl tert-butyl Chlorine Methyl Balanced lipophilicity and electronic withdrawal
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-...pyrimidin-7-amine 4-fluorophenyl tert-butyl Methoxyethylamine Methyl Enhanced solubility due to polar amine; reduced electrophilicity at C7
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)... 2,4-dichlorophenyl 4-fluorophenyl Trifluoromethyl Phenyl/Methyl Strong electron-withdrawing CF3 group; Cl⋯Cl interactions stabilize crystal packing
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine - 4-fluorophenyl Chlorine - Triazolo core alters π-conjugation; potential for distinct binding profiles
5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methyl... 4-chlorophenyl tert-butyl Chlorine Methyl Increased lipophilicity vs. 4-fluorophenyl; potential for halogen bonding

Key Observations:

  • Position 7 Modifications: Chlorine (target) vs. trifluoromethyl () or amine () alters electronic properties.
  • Position 3 Substituents : The 4-fluorophenyl group (target) offers moderate lipophilicity and halogen bonding vs. 2,4-dichlorophenyl (), which increases steric hindrance and Cl-mediated crystal interactions .
  • Position 5 Bulky Groups : tert-butyl (target) vs. ethyl () influences steric bulk, affecting binding pocket accommodation in protein targets .

Pharmacological Potential

  • Trifluoromethyl Derivatives : highlights 7-CF3 analogs for anti-epileptic and anti-cancer applications, attributed to enhanced electrophilicity and target affinity .
  • Amine-Substituted Analogs : ’s 7-methoxyethylamine derivative may improve solubility for CNS-targeting drugs .
  • Halogen Effects : The target’s 4-fluorophenyl group (vs. 4-chlorophenyl in ) balances lipophilicity and metabolic resistance, critical for oral bioavailability .

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Compound Dihedral Angles (°) Key Interactions Refinement R-Factor
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-... 7.97° (fluorophenyl-phenyl) Cl⋯Cl (3.475 Å), van der Waals R = 0.051, wR = 0.143
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-... 46.2° (dichlorophenyl-pyrimidine) Cl⋯Cl (3.475 Å), π-π stacking R = 0.055, wR = 0.153
Target (hypothetical) N/A Predicted van der Waals, C-F⋯H bonding N/A

Biological Activity

5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClFN3C_{13}H_{14}ClFN_3 with a molecular weight of 265.72 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₄ClFN₃
Molecular Weight265.72 g/mol
Melting PointNot available
SolubilityNot specified

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). The compound has shown promising results in inhibiting M.tb growth in vitro, with structure-activity relationship studies indicating that the presence of a 4-fluorophenyl group enhances its efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Other Biological Activities

In addition to its antimycobacterial and anticancer properties, this compound has been investigated for its potential as an anti-Alzheimer's agent and for other neuroprotective effects. Various derivatives have shown moderate antioxidant activity and inhibition of neuroinflammation in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Modifications at the 3 and 5 positions of the pyrazolo ring can significantly impact their potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) at specific positions enhances biological activity.
  • Alkyl Chain Length : Variations in alkyl substituents at the 5-position can affect solubility and bioavailability.
  • Aromaticity : The presence of aromatic rings contributes to improved interaction with biological targets.

Table summarizing key SAR findings:

Substituent PositionTypeEffect on Activity
3FluorophenylIncreased potency against M.tb
5tert-ButylEnhanced solubility
7ChlorineImproved binding affinity

Case Study 1: Antimycobacterial Activity

A study conducted by Chibale et al. synthesized a series of pyrazolo[1,5-a]pyrimidines, including the target compound, and evaluated their activity against M.tb. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as antitubercular agents .

Case Study 2: Anticancer Evaluation

In another investigation, researchers assessed the anticancer potential of various pyrazolo derivatives. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

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